molecular formula C11H10ClN3O2S B2873139 N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide CAS No. 138376-01-9

N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide

Cat. No.: B2873139
CAS No.: 138376-01-9
M. Wt: 283.73
InChI Key: AVRZMHUNYKIRKY-UHFFFAOYSA-N
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Description

N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a synthetic thiazolidinone derivative intended for research use in oncology and medicinal chemistry. Thiazolidinone scaffolds are recognized in scientific literature as a privileged structure in drug discovery due to their diverse biological activities . This compound is of significant interest for investigating new anti-proliferative and cytotoxic agents, particularly against various cancer cell lines. Similar thiazolidinone derivatives have demonstrated potent anti-proliferative properties in studies, for instance, showing efficacy against leukemic CEM cell lines in assays such as MTT and trypan blue dye exclusion . Researchers value this class of compounds for their potential to act as multi-target enzyme inhibitors, with mechanisms that may include interaction with DNA or the inhibition of key enzymes involved in cell cycle progression . The structure features a 2-imino-4-oxo-thiazolidine core, a variation that may influence its electronic properties and binding affinity compared to other family members. This product is provided for chemical and biological research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes and is based on the properties of structurally similar compounds.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-6-3-1-2-4-7(6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRZMHUNYKIRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H10ClN3O2S
  • Molecular Weight : 273.73 g/mol

The compound features a thiazolidinone ring, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazolidinone derivatives, including this compound. The cytotoxic effects of this compound were assessed against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study reported the synthesis of several thiazolidinone derivatives, including the target compound, and their cytotoxic effects were tested on multiple cancer cell lines such as HeLa (cervical cancer), K562 (leukemia), and MDA-MB-361 (breast cancer). The results indicated that:

Cell LineIC50 (µM)Reference
HeLa8.9 - 15.1
K5628.5 - 14.9
MDA-MB-36112.7 - 25.6

These findings suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

Thiazolidinones have also been explored for their antibacterial and antifungal properties. The compound's efficacy against various pathogens was evaluated through Minimum Inhibitory Concentration (MIC) assays.

Antibacterial Activity

In a study assessing the antibacterial properties of thiazolidinone derivatives:

PathogenMIC (mg/mL)Reference
Bacillus cereus0.23 - 0.70
Escherichia coli0.23 - 0.47
Staphylococcus aureus0.17 - 0.23

The results showed that this compound demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Bacillus cereus.

Antifungal Activity

The compound also exhibited antifungal effects:

Fungal SpeciesMIC (mg/mL)Reference
Aspergillus niger0.11 - 0.23
Trichophyton viride0.11

These findings suggest that this thiazolidinone derivative can be effective against certain fungal infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, thiazolidinones have been investigated for their anti-inflammatory effects. A study highlighted that certain derivatives exhibited significant inhibition of pro-inflammatory markers in macrophages.

The anti-inflammatory activity was attributed to the reduction of reactive oxygen species (ROS) and nitric oxide (NO) levels in RAW264.7 macrophages, suggesting a potential mechanism for its therapeutic application in inflammatory diseases .

Scientific Research Applications

N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a chemical compound belonging to the thiazolidinone class, which has demonstrated diverse biological activities, making it a valuable compound in scientific research.

Scientific Research Applications

This compound is a useful research compound with reported anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have been evaluated for their anticancer potential, with studies assessing their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
One study tested the cytotoxic effects of several thiazolidinone derivatives, including this compound, on multiple cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-361 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiazolidinones have been explored for antibacterial and antifungal properties, with the efficacy of this compound against various pathogens evaluated through Minimum Inhibitory Concentration (MIC) assays.

Antibacterial Activity
One study assessing the antibacterial properties of thiazolidinone derivatives showed that this compound demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Bacillus cereus.

Antifungal Activity
The compound also exhibited antifungal effects, demonstrating effectiveness against certain fungal infections.

Anti-inflammatory Activity

Comparison with Similar Compounds

Substituents on the Thiazolidinone Ring

Imino vs. Thioxo Groups: The target compound’s 2-imino group contrasts with thioxo (C=S) substituents in analogs like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (). For example, thioxo-containing derivatives show improved antimicrobial activity due to enhanced interactions with microbial enzymes .

Benzylidene and Arylidene Modifications: Compounds such as 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide () introduce fluorinated aryl groups, which improve metabolic stability and lipophilicity. The 4-fluorophenethyl substituent in this analog may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Acetamide Linker and Aryl Groups

Chlorophenyl vs. Methylphenyl Groups: The 2-chlorophenyl group in the target compound contributes to lipophilicity and π-π stacking interactions. In contrast, N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () incorporates a sulfonyl group, introducing strong electron-withdrawing effects and hydrogen-bond acceptor sites, which may improve binding to charged enzymatic pockets .

Hydroxyphenyl and Methoxy Substitutions :

  • N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide () combines hydroxyl and methoxy groups, enhancing solubility and hydrogen-bonding capacity. Such modifications are advantageous for improving bioavailability in hydrophilic environments .

Pharmacological Activities

Antimicrobial Activity

  • The target compound’s thiazolidinone core is structurally similar to antimicrobial agents like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (), which exhibits gram-positive antibacterial activity. However, the absence of a sulfonyl-piperazine moiety in the target compound may limit its spectrum compared to these derivatives .

Enzyme Inhibition

  • Thiazolidinone-acetamides are potent enzyme inhibitors. For instance, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () inhibits MAO-A (IC₅₀ = 0.028 mM), highlighting the role of chlorophenyl groups in enhancing selectivity. The target compound’s imino group may similarly engage in hydrogen bonding with MAO-A active sites .

Antiviral Potential

  • The target compound’s thiazolidinone ring could mimic these interactions if modified with heteroaromatic substituents .

Comparative Data Table

Compound Name Key Structural Features Pharmacological Activity Target/Mechanism Reference
This compound 2-imino, 4-oxo, 2-chlorophenyl Enzyme inhibition (putative) MAO-A, BChE (predicted)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 2-thioxo, benzylidene, methylphenyl Antimicrobial Gram-positive bacteria
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-...acetamide 4-fluorophenethyl, chlorophenylimino CNS-targeted (putative) FPR2 agonists
N-(2-hydroxyphenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetamide 2-thioxo, methoxybenzylidene, hydroxyphenyl Improved solubility Not specified

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